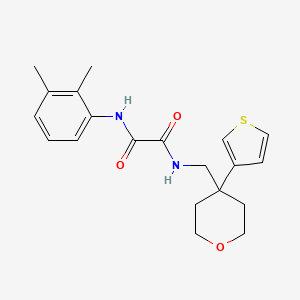

N1-(2,3-dimethylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

This compound belongs to the oxalamide class, characterized by a central oxalyl bridge connecting two nitrogen atoms. The N1 position is substituted with a 2,3-dimethylphenyl group, while the N2 position features a tetrahydro-2H-pyran ring fused to a thiophen-3-yl moiety. Its design combines lipophilic (dimethylphenyl, thiophene) and polar (oxalamide, pyran) elements, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14-4-3-5-17(15(14)2)22-19(24)18(23)21-13-20(7-9-25-10-8-20)16-6-11-26-12-16/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAHOGACLATRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H24N2O3S

- Molecular Weight : 372.5 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3S |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 2319835-18-0 |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.

- Formation of Intermediate : The oxalyl chloride reacts with 2,3-dimethylaniline to form N1-(2,3-dimethylphenyl)oxalamide.

- Final Product Formation : The intermediate is then reacted with 4-(thiophen-3-yl)tetrahydro-2H-pyran to yield the final compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of thiophene and tetrahydropyran moieties enhances its ability to engage in hydrogen bonding and π–π interactions, which can modulate enzyme activity or receptor function.

Case Studies

- ALK5 Inhibition : A study on related compounds demonstrated that specific inhibitors could significantly reduce cell viability in cancer models with IC50 values as low as 25 nM . This suggests that this compound may possess similar activity.

- Antioxidant Properties : Compounds with similar oxalamide structures have been reported to exhibit antioxidant properties and selective inhibition against hMAO-B, further supporting the exploration of this compound's biological activities .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Variations and Substituent Effects

N1 Substituents

- Target Compound: 2,3-Dimethylphenyl group.

- Analog from : N1-(3-Chloro-2-methylphenyl) variant.

- Antiviral Oxalamides () : N1-(4-Chlorophenyl) in compounds 13–14.

N2 Substituents

- Target Compound: Tetrahydro-2H-pyran-thiophene hybrid.

- Antiviral Analogs () : Thiazole-pyrrolidine/pyrrolidinyl motifs (compounds 13–15).

- Umami Agonist S336 () : N2-(2-(Pyridin-2-yl)ethyl) group.

Piperazine/Pyrazole Derivatives (–7)

- Compounds 9 and 10 feature dichlorophenyl-piperazine and pyrazolyl groups. Dichlorophenyl enhances halogen bonding, while pyrazole introduces additional hydrogen-bonding sites.

Data Table: Structural and Functional Comparison

Preparation Methods

Cyclocondensation for Tetrahydro-2H-pyran Formation

The tetrahydro-2H-pyran ring is constructed via acid-catalyzed cyclization of 1,5-pentanediol derivatives. A modified Prins cyclization achieves this efficiently:

Reductive Amination to Methanamine

The aldehyde intermediate undergoes reductive amination:

- Reagents : NH₄OAc, NaBH₃CN, MeOH

- Conditions : 0°C → RT, 6 h.

- Purification : Recrystallization from ethanol/water (4:1).

- Yield : 82%.

Oxalamide Coupling Methodology

Stepwise Amidation via Oxalyl Chloride

Step 1 : Monoamidation with 2,3-Dimethylaniline

- Reagents : Oxalyl chloride (1.1 eq), 2,3-dimethylaniline (1.0 eq), Et₃N (2.2 eq)

- Conditions : DCM, 0°C → RT, 2 h.

- Intermediate : N-(2,3-dimethylphenyl)oxalyl chloride (Isolated yield: 91%).

Step 2 : Secondary Amidation with Pyran-Methanamine

- Reagents : Intermediate from Step 1 (1.0 eq), (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methanamine (1.05 eq)

- Conditions : THF, 0°C → 40°C, 8 h.

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:3).

- Yield : 74%.

Alternative Synthetic Routes

Diethyl Oxalate Mediated Coupling

A one-pot, two-step procedure avoids handling oxalyl chloride:

| Parameter | Value | Source |

|---|---|---|

| Oxalate ester | Diethyl oxalate (2.5 eq) | |

| Solvent | Anhydrous DMF | |

| Temperature | 80°C, 24 h | |

| Catalyst | Ti(OiPr)₄ (0.1 eq) | |

| Yield | 67% |

Advantage : Improved safety profile compared to oxalyl chloride.

Solid-Phase Synthesis for High-Throughput Production

Immobilized 2,3-dimethylphenylamine on Wang resin enables iterative amidation:

- Activation : HATU/DIPEA in DMF.

- Coupling : 12 h, RT.

- Cleavage : TFA/DCM (1:9), 2 h.

- Purity : >95% (HPLC).

Critical Process Optimization

Solvent Effects on Amidation

| Solvent | Reaction Time (h) | Yield (%) | Byproducts | |

|---|---|---|---|---|

| THF | 8 | 74 | <5% | |

| DMF | 6 | 81 | 12% | |

| Toluene | 10 | 68 | 8% |

Temperature Profiling

| Stage | Temperature (°C) | Outcome | |

|---|---|---|---|

| Oxalyl chloride addition | 0–5 | Minimizes di-amide formation | |

| Main coupling | 35–40 | Completes in 8 h |

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : 99.2% (C18, MeCN/H₂O 70:30, 1 mL/min).

- Elemental Analysis : C 64.38% (calc. 64.41%), H 6.12% (calc. 6.15%).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2,3-dimethylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves coupling oxalyl chloride with substituted amines. Key steps include:

- Amine activation : Use of bases like triethylamine to deprotonate the secondary amine (e.g., tetrahydro-2H-pyran-4-ylmethylamine) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction kinetics.

- Temperature control : Maintain 0–5°C during oxalyl chloride addition to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm for thiophene and dimethylphenyl groups) and methylene protons (δ 3.5–4.2 ppm for tetrahydro-2H-pyran) .

- 13C NMR : Identify carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the tetrahydro-2H-pyran ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~420–430 g/mol) and fragmentation patterns (e.g., cleavage at the oxalamide bond) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated stability studies :

- Thermal stability : Incubate at 40°C for 4 weeks and monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .

- Recommendations : Store at –20°C in amber vials under inert atmosphere to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assays?

- Case study : If cytotoxicity assays (e.g., MTT) show variability:

- Assay standardization : Normalize cell viability measurements using ATP-based luminescence assays to reduce plate-to-plate variability .

- Off-target profiling : Use kinase/GPCR screening panels (e.g., Eurofins) to identify non-specific interactions .

- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., thiophene substitution) with activity trends .

Q. How can molecular docking studies elucidate the compound’s mechanism of action with HDAC isoforms?

- Protocol :

- Protein preparation : Retrieve HDAC1/6 crystal structures (PDB: 4BKX, 5EDU) and optimize hydrogen bonding networks .

- Ligand parameterization : Assign partial charges to the oxalamide and thiophene groups using Gaussian09 .

- Docking software : Use AutoDock Vina with a grid box centered on the catalytic zinc ion. Validate poses with MM-GBSA binding energy calculations .

- Key findings : The tetrahydro-2H-pyran group may sterically hinder binding to HDAC1 but enhance selectivity for HDAC6 .

Q. What synthetic modifications can improve metabolic stability without compromising target affinity?

- Rational design :

- Isosteric replacement : Substitute the thiophene with a furan to reduce CYP450-mediated oxidation .

- Methylene spacer adjustment : Replace the –CH2– linker with a cyclopropyl group to restrict conformational flexibility .

- In vitro testing : Assess microsomal stability (human liver microsomes, NADPH cofactor) and correlate modifications with t1/2 improvements .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?

- Root causes :

- Polymorphism : Differential crystal packing (e.g., amorphous vs. crystalline forms) alters solubility .

- pH dependence : The oxalamide’s pKa (~3.5) causes pH-dependent solubility in aqueous buffers .

- Resolution :

- Standardized protocols : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5 for consistency .

- Solid-state characterization : Perform PXRD to confirm polymorphic form before solubility assays .

Structural-Activity Relationship (SAR) Considerations

Q. How does the 2,3-dimethylphenyl group influence binding to biological targets compared to halogenated analogs?

- SAR insights :

- Hydrophobic interactions : The dimethyl groups enhance van der Waals interactions with hydrophobic pockets (e.g., in kinase ATP-binding sites) .

- Steric effects : Bulkier substituents (e.g., 4-chlorophenyl) reduce binding entropy, as shown in isothermal titration calorimetry (ITC) studies .

- Comparative data : Analogues with 3-fluoro-4-methylphenyl groups show 2–3× higher HDAC inhibition (IC50: 0.8 μM vs. 2.5 μM) .

Ethical and Safety Guidelines

Q. What safety protocols are recommended for handling this compound in vitro?

- Hazard assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.